molecular formula C14H15ClN2O2 B11806605 Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B11806605
M. Wt: 278.73 g/mol
InChI Key: APSURNGQWBBCGU-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,5-dimethyl-1H-pyrazole in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature. The nitro group is then reduced to an amine, followed by esterification with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazolones or reduction to form pyrazolines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid[][3].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloro and ester groups, which provide distinct reactivity and potential for diverse applications. The dimethyl groups on the pyrazole ring also contribute to its unique chemical and biological properties .

Biological Activity

Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₄H₁₅ClN₂O₂
  • CAS Number : 1266469-63-9
  • Molecular Weight : 280.74 g/mol

This compound features a benzoate moiety substituted with a chlorinated pyrazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chloroacetic acid or its derivatives. The process often employs standard organic synthesis techniques such as nucleophilic substitution and esterification reactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.

Compound IC₅₀ (μg/mL) COX Selectivity Index
This compoundTBDTBD
Diclofenac54.65Reference

In vitro studies suggest that this compound may exhibit comparable or superior anti-inflammatory effects compared to traditional NSAIDs like diclofenac .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies show that certain pyrazole compounds can induce apoptosis in HeLa cells and other cancer models by modulating key signaling pathways involved in cell survival and proliferation .

Case Study 1: In Vitro Analysis

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The results indicated significant inhibition of COX enzymes with minimal cytotoxicity observed in normal cell lines. The compound was found to have an IC₅₀ value that was competitive with established anti-inflammatory drugs .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of pyrazole derivatives revealed that modifications on the pyrazole ring significantly influence biological activity. The presence of electron-donating or withdrawing groups can enhance or diminish COX inhibitory activity. This compound's specific substituents were shown to optimize its pharmacological profile .

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

ethyl 2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoate

InChI

InChI=1S/C14H15ClN2O2/c1-4-19-14(18)12-8-11(5-6-13(12)15)17-10(3)7-9(2)16-17/h5-8H,4H2,1-3H3

InChI Key

APSURNGQWBBCGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N2C(=CC(=N2)C)C)Cl

Origin of Product

United States

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